molecular formula C6H6N2O3 B170364 2-Methyl-3-nitropyridin-4-ol CAS No. 18614-66-9

2-Methyl-3-nitropyridin-4-ol

Cat. No. B170364
CAS RN: 18614-66-9
M. Wt: 154.12 g/mol
InChI Key: SJIBWWCVKBIGAJ-UHFFFAOYSA-N
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Description

“2-Methyl-3-nitropyridin-4-ol” is a chemical compound with the molecular formula C6H6N2O3 . It is also known by other names such as “3-hydroxy-2-methyl-4-nitropyridine”, “2-methyl-4-nitro-pyridin-3-ol”, and "2-methyl-4-nitro-3-hydroxypyridine" .


Molecular Structure Analysis

The molecular weight of “2-Methyl-3-nitropyridin-4-ol” is 154.12 g/mol . The InChI representation of the molecule is InChI=1S/C6H6N2O3/c1-4-6(9)5(8(10)11)2-3-7-4/h2-3,9H,1H3 . The Canonical SMILES representation is CC1=NC=CC(=C1O)N+[O-] .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-3-nitropyridin-4-ol” include a molecular weight of 154.12 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass are both 154.03784206 g/mol . The Topological Polar Surface Area is 78.9 Ų . The Heavy Atom Count is 11 .

Scientific Research Applications

Molecular Structure and Spectral Analysis

The molecular structure and spectral properties of derivatives of 2-Methyl-3-nitropyridin-4-ol have been studied extensively. Research by Balachandran, Lakshmi, and Janaki (2012) revealed the conformational stability and vibrational analyses of these compounds using infrared absorption, Raman spectroscopy, and Density Functional Theory (DFT) simulations. They also explored molecular stability and bond strength through Natural Bond Orbital (NBO) analysis, providing insights into charge transfer and chemical reactivity within the molecules (Balachandran, Lakshmi, & Janaki, 2012).

Crystal Structure and Quantum Chemical Calculations

The crystal structures of nitro derivatives of 2-amino-4-methylpyridine, including forms of 2-Methyl-3-nitropyridin-4-ol, have been analyzed. Bryndal et al. (2012) utilized DFT and X-ray studies to compare molecular structures, offering insights into hydrogen bonding and molecular arrangements. This research aids in understanding the intermolecular interactions and structural stability of these compounds (Bryndal et al., 2012).

Fluorescent Probes Development

2-Methyl-3-nitropyridin-4-ol derivatives have been used in developing fluorescent probes for detecting metal ions. Singh et al. (2020) designed and synthesized compounds based on 2-aminoethylpyridine, which showed enhanced fluorescence upon interaction with Fe3+ and Hg2+ ions. These findings are crucial for practical applications in detecting trace metals in water and biological systems (Singh, Thakur, Raj, & Pandey, 2020).

Nonlinear Optics Characterization

The compound 3-methyl-4-nitropyridine-1-oxide, closely related to 2-Methyl-3-nitropyridin-4-ol, has been identified for its high optical nonlinear behavior. Andreazza et al. (1990) studied its single crystals for second-harmonic generation, linking optical performance to crystalline quality. This research is significant for developing materials with advanced optical properties (Andreazza, Lefaucheux, Robert, Josse, & Zyss, 1990).

Oxidative Amination and Alkylation

The oxidative amination and alkylation of nitropyridines, including 2-Methyl-3-nitropyridin-4-ol derivatives, have been explored for synthesizing various organic compounds. These studies provide pathways for creating novel molecules with potential applications in drug discovery and material science (Bakke & Svensen, 2001).

properties

IUPAC Name

2-methyl-3-nitro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4-6(8(10)11)5(9)2-3-7-4/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIBWWCVKBIGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596342
Record name 2-Methyl-3-nitropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-nitropyridin-4-ol

CAS RN

18614-66-9
Record name 2-Methyl-3-nitropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Bade - 2015 - search.proquest.com
A contemporary and highly valued method for drug discovery involves the synthesis of libraries or collections of novel compounds from interesting molecular scaffolds, often inspired by …
Number of citations: 2 search.proquest.com
Q Yan, E Gin, MG Banwell, AC Willis… - The Journal of Organic …, 2017 - ACS Publications
… A magnetically stirred 1:3 mixture of 2-methyl-5-nitropyridin-4-ol (21) and 2-methyl-3-nitropyridin-4-ol (22) (1.12 g, 7.27 mmol), obtained as described immediately above, in toluene (8.0 …
Number of citations: 44 pubs.acs.org

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